molecular formula C15H12ClNO3 B6404763 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid CAS No. 1261908-35-3

3-(3-Acetylaminophenyl)-4-chlorobenzoic acid

Cat. No.: B6404763
CAS No.: 1261908-35-3
M. Wt: 289.71 g/mol
InChI Key: PVQDFHOOVGTYBF-UHFFFAOYSA-N
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Description

3-(3-Acetylaminophenyl)-4-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 4-position of the benzene ring and a 3-acetylaminophenyl substituent at the 3-position. This structure combines a carboxylic acid group, a halogen (chlorine), and an acetylated aromatic amine, conferring unique physicochemical and biological properties.

Its structural complexity distinguishes it from simpler chlorobenzoic acids, such as 3-chlorobenzoic acid or 4-chlorobenzoic acid, which lack the acetylaminophenyl group [1][2].

Properties

IUPAC Name

3-(3-acetamidophenyl)-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-9(18)17-12-4-2-3-10(7-12)13-8-11(15(19)20)5-6-14(13)16/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQDFHOOVGTYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690630
Record name 3'-Acetamido-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-35-3
Record name 3'-Acetamido-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the acetylation of 3-aminophenyl-4-chlorobenzoic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylaminophenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetylamino group to an amine group.

    Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in hydroxyl or amino derivatives of the original compound.

Scientific Research Applications

3-(3-Acetylaminophenyl)-4-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the chlorobenzoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorobenzoic Acid Derivatives

3-Chlorobenzoic Acid and 4-Chlorobenzoic Acid
  • Structural Differences: These lack the acetylaminophenyl group, resulting in simpler electronic profiles and lower molecular weights.
  • Biological Activity: Cocrystals and salts of 3-chlorobenzoic acid and 4-chlorobenzoic acid with aminopyridines exhibit moderate antibacterial activity. Molecular salts (e.g., compounds 2 and 3 in ) are more active against Gram-positive and Gram-negative bacteria than cocrystals [1].
  • Degradation Pathways : Both 3- and 4-chlorobenzoic acids are metabolized by bacteria like Pseudomonas knackmussii B13 via the ortho-cleavage pathway, producing chlorocatechols and β-adipate [4].
2-Amino-4-chlorobenzoic Acid and 4-Amino-2-chlorobenzoic Acid
  • Functional Groups: These contain amino groups instead of acetylated amines.

Acetylaminophenyl and Sulfamoyl Derivatives

N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide ()
  • Structural Similarities: Shares the acetylaminophenyl group but includes a nitro substituent and an amide linkage instead of a carboxylic acid.
  • Synthetic Utility: Likely synthesized via amide coupling, similar to methods described for triazinylaminobenzoic acids in .
3-(Benzylsulfamoyl)-4-chlorobenzoic Acid ()
  • Key Differences: Features a sulfamoyl group instead of an acetylaminophenyl group.

Pharmacologically Relevant Derivatives

2-Amino-4-chloro-3-hydroxybenzoic Acid ()
  • Bioactivity : Acts as a metabolite and experimental compound targeting enzymes like 3-hydroxyanthranilate dioxygenase [20].
  • Comparison: The hydroxyl group in this compound may confer antioxidant properties absent in 3-(3-acetylaminophenyl)-4-chlorobenzoic acid.
Halofenozide (4-chlorobenzoic acid 2-benzoyl-2-(1,1-dimethylethyl)hydrazide)
  • Application : A pesticide with a hydrazide functional group. Demonstrates how chlorobenzoic acid derivatives can be tailored for agrochemical use [11].

Biological Activity

3-(3-Acetylaminophenyl)-4-chlorobenzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. The compound features an acetylamino group and a chlorobenzoic acid moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The IUPAC name for this compound is 3-(3-acetylaminophenyl)-4-chlorobenzoic acid, with a molecular formula of C15H14ClN1O3. The compound's structure allows it to engage in various interactions at the molecular level, influencing its biological activity.

The biological activity of 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The acetylamino group can form hydrogen bonds with proteins, potentially modulating their activity. The chlorobenzoic acid part may also participate in π-π stacking interactions, enhancing its binding affinity to target sites.

Antimicrobial Activity

Research indicates that derivatives of chlorobenzoic acids exhibit antimicrobial properties. The presence of the acetylamino group in this compound enhances its efficacy against certain bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

Compounds related to 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid have been investigated for their anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

Antitumor Activity

There is emerging evidence that compounds with similar structures exhibit antitumor activity. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study: Antimicrobial Efficacy

In a recent study, 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound demonstrated particularly strong activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Anti-inflammatory Activity Assessment

In vitro assays revealed that 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid significantly reduced the production of inflammatory markers such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory conditions.

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